

7-Bromo-1H-indene: A Versatile Building Block for Advanced Materials

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Compound of Interest

Compound Name: 7-Bromo-1H-indene

Cat. No.: B176729

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Abstract

7-Bromo-1H-indene is a halogenated derivative of indene that holds significant promise as a versatile building block in the synthesis of advanced materials. Its unique chemical structure, featuring a reactive bromine atom on the aromatic ring and a polymerizable double bond in the five-membered ring, makes it a valuable precursor for a range of applications. This technical guide explores the potential applications of **7-bromo-1H-indene** in materials science, with a primary focus on its role in the development of metallocene catalysts for olefin polymerization. Additionally, this guide will touch upon its prospective applications in the synthesis of novel organic semiconductors for electronic devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). Detailed synthetic protocols, quantitative data, and visual diagrams of key chemical pathways are provided to facilitate further research and development in this area.

Physicochemical Properties of 7-Bromo-1H-indene

7-Bromo-1H-indene is a liquid at room temperature with a density of 1.453 g/mL.^{[1][2]} Its molecular formula is C₉H₇Br, and it has a molecular weight of 195.06 g/mol. Key physical and chemical properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	16657-07-1	
Molecular Formula	C ₉ H ₇ Br	
Molecular Weight	195.06 g/mol	
Appearance	Liquid	[2]
Density	1.453 g/mL at 25 °C	[2]
Refractive Index	n ₂₀ /D 1.610	
Boiling Point	257.0±29.0 °C (Predicted)	[2]
Flash Point	>110°C	[2]
Storage Temperature	2-8°C	[2]

Synthesis of 7-Bromo-1H-indene Derivatives: A Gateway to Functional Materials

The bromine atom at the 7-position of **7-bromo-1H-indene** serves as a versatile chemical handle for introducing a wide array of functional groups through cross-coupling reactions. This functionalization is pivotal for tuning the electronic and steric properties of the resulting molecules, thereby tailoring them for specific applications. The Suzuki-Miyaura and Stille couplings are particularly powerful methods for forming new carbon-carbon bonds.

Suzuki-Miyaura Coupling for the Synthesis of Aryl-Substituted Indenes

The palladium-catalyzed Suzuki-Miyaura coupling reaction is a highly efficient method for the arylation of **7-bromo-1H-indene**. This reaction is instrumental in the synthesis of precursors for ansa-metallocene catalysts, which are used in the production of polyolefins with specific tacticities. Strategically substituted indene derivatives are crucial building blocks for these high-efficiency olefin polymerization catalysts.[3]

A highly efficient ligand-free catalytic system has been reported for the Suzuki coupling of the related compound 4-bromo-2-methyl-1H-indanone with various arylboronic acids.[3] This methodology can be adapted for **7-bromo-1H-indene** to produce 7-aryl-1H-indenes, which are direct precursors to the ligands used in metallocene catalysts.

Experimental Protocol: General Procedure for Ligand-Free Suzuki-Miyaura Coupling

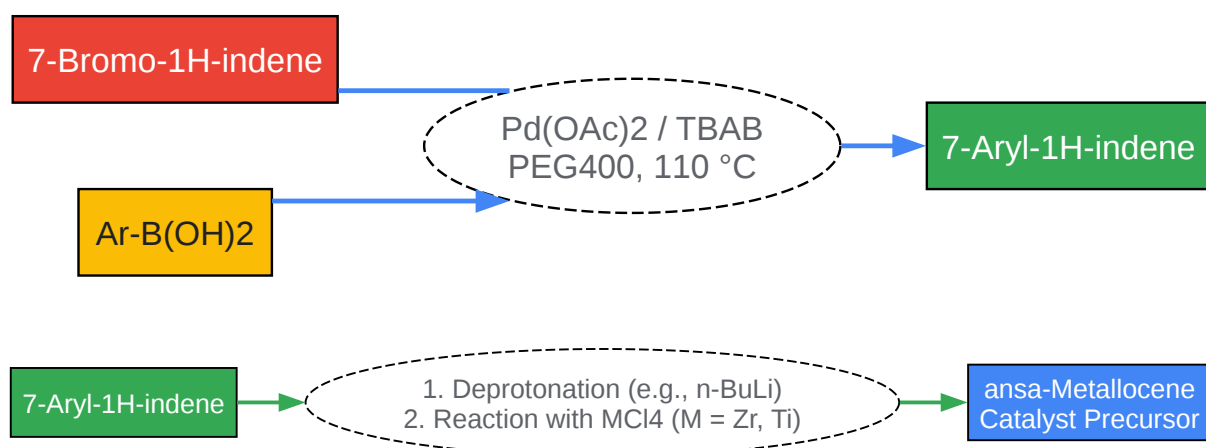
This protocol is adapted from a procedure for a similar substrate, 4-bromo-2-methyl-1H-indanone, and may require optimization for **7-bromo-1H-indene**. [3]

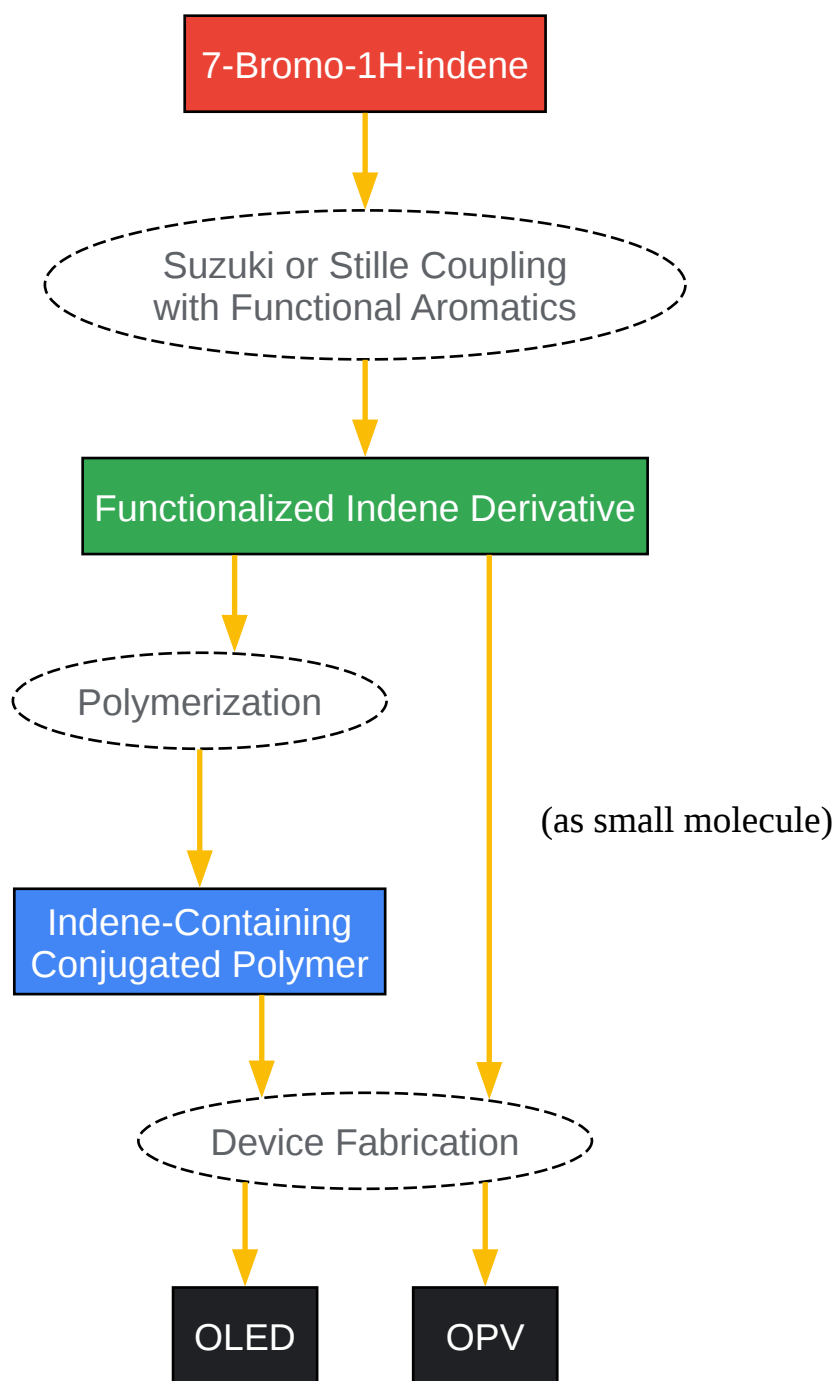
- **Reaction Setup:** In a reaction vial, combine **7-bromo-1H-indene** (1.0 mmol), the desired arylboronic acid (1.2 mmol), palladium(II) acetate ($\text{Pd}(\text{OAc})_2$, 0.005 mol%), and tetrabutylammonium bromide (TBAB) in polyethylene glycol 400 (PEG400) as the solvent.
- **Reaction Conditions:** Heat the reaction mixture to 110 °C and stir for 1-2 hours. The reaction can typically be carried out in the air without the need for an inert atmosphere.[3]
- **Work-up and Purification:** After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

The following table summarizes the results from the Suzuki coupling of 4-bromo-2-methylindan-1-one with various arylboronic acids, demonstrating the high efficiency of this ligand-free protocol.[3] Similar high yields can be anticipated for the coupling of **7-bromo-1H-indene**.

Entry	Arylboronic Acid	Product	Yield (%)
1	Phenylboronic acid	4-Phenyl-2-methyl-1H-indanone	98
2	4-Methylphenylboronic acid	4-(4-Methylphenyl)-2-methyl-1H-indanone	97
3	4-Methoxyphenylboronic acid	4-(4-Methoxyphenyl)-2-methyl-1H-indanone	95
4	4-Fluorophenylboronic acid	4-(4-Fluorophenyl)-2-methyl-1H-indanone	96
5	3,5-Bis(trifluoromethyl)phenylboronic acid	4-(3,5-Bis(trifluoromethyl)phenyl)-2-methyl-1H-indanone	99

Diagram: Synthetic Pathway to 7-Aryl-1H-indenes via Suzuki Coupling





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